![molecular formula C16H18Se B14335250 1,3,5-Trimethyl-2-[(4-methylphenyl)selanyl]benzene CAS No. 108894-98-0](/img/structure/B14335250.png)
1,3,5-Trimethyl-2-[(4-methylphenyl)selanyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Trimethyl-2-[(4-methylphenyl)selanyl]benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with three methyl groups and a selenyl group attached to a 4-methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trimethyl-2-[(4-methylphenyl)selanyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1,3,5-trimethylbenzene and 4-methylphenylselenyl chloride.
Reaction: The reaction between 1,3,5-trimethylbenzene and 4-methylphenylselenyl chloride is carried out in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), under anhydrous conditions.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
化学反应分析
Types of Reactions
1,3,5-Trimethyl-2-[(4-methylphenyl)selanyl]benzene undergoes various chemical reactions, including:
Oxidation: The selenyl group can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form the corresponding selenide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Corresponding selenide.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
1,3,5-Trimethyl-2-[(4-methylphenyl)selanyl]benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organoselenium compounds.
Biology: Investigated for its potential antioxidant properties due to the presence of the selenyl group.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
作用机制
The mechanism of action of 1,3,5-Trimethyl-2-[(4-methylphenyl)selanyl]benzene involves its interaction with molecular targets through the selenyl group. The selenyl group can undergo redox reactions, which may contribute to its antioxidant properties. Additionally, the compound can interact with cellular components, potentially leading to therapeutic effects such as inhibition of cancer cell growth or microbial activity.
相似化合物的比较
Similar Compounds
1,3,5-Trimethylbenzene: Lacks the selenyl group, making it less reactive in redox reactions.
4-Methylphenylselenyl Chloride: Contains the selenyl group but lacks the trimethylbenzene structure.
Diphenyl Diselenide: Contains selenium but has a different structural framework.
Uniqueness
1,3,5-Trimethyl-2-[(4-methylphenyl)selanyl]benzene is unique due to the combination of the trimethylbenzene core and the selenyl group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
属性
CAS 编号 |
108894-98-0 |
|---|---|
分子式 |
C16H18Se |
分子量 |
289.3 g/mol |
IUPAC 名称 |
1,3,5-trimethyl-2-(4-methylphenyl)selanylbenzene |
InChI |
InChI=1S/C16H18Se/c1-11-5-7-15(8-6-11)17-16-13(3)9-12(2)10-14(16)4/h5-10H,1-4H3 |
InChI 键 |
GYAGRVMHPCCMBR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)[Se]C2=C(C=C(C=C2C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


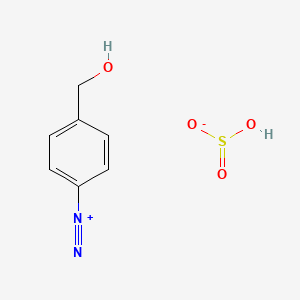
![2,2',2'',2'''-{(Methylazanediyl)bis[(ethane-2,1-diyl)nitrilo]}tetraacetic acid](/img/structure/B14335179.png)
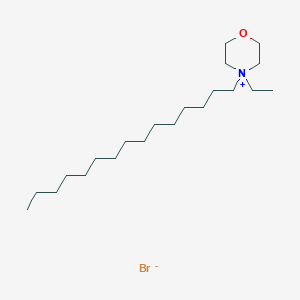
![3-[4-Hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enoic acid](/img/structure/B14335186.png)
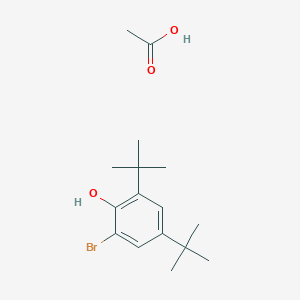

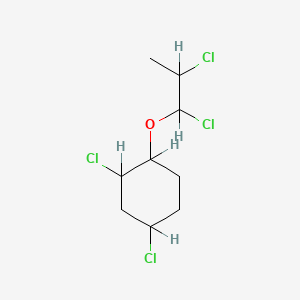

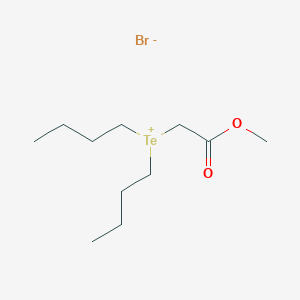
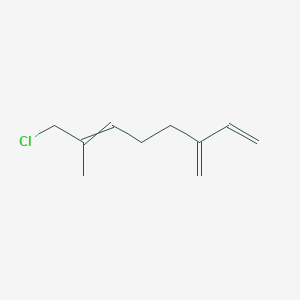
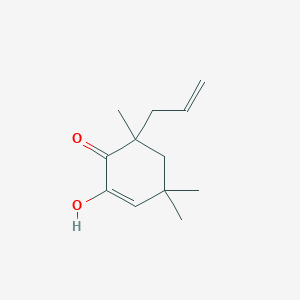

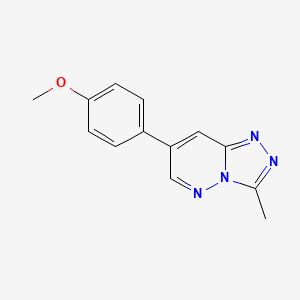
![5-[2-(4-Butylphenyl)ethyl]-2-[4-(pentyloxy)phenyl]pyridine](/img/structure/B14335242.png)
